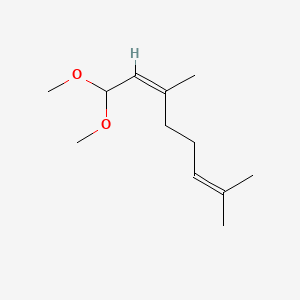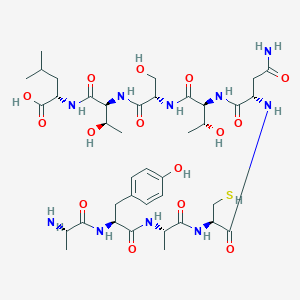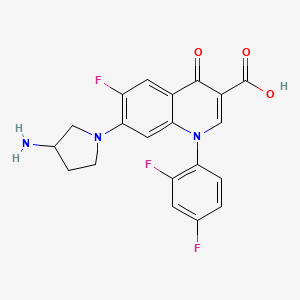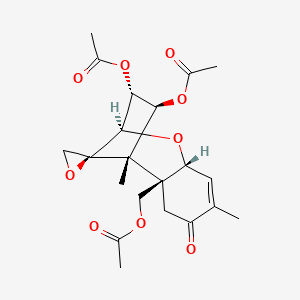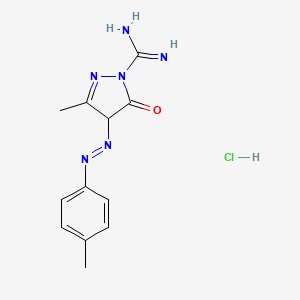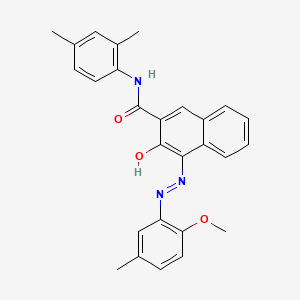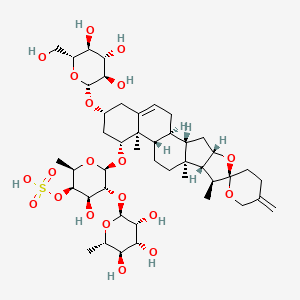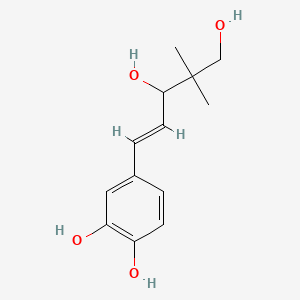
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a side chain containing additional hydroxyl groups and a double bond. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- can be achieved through several synthetic routes. One common method involves the hydrolysis of o-chlorophenol in an alkaline medium . This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the Dakin oxidation is an organic redox reaction that can be used to produce benzenediols from hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This method is advantageous due to its high yield and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted benzenediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenediols. These products have significant applications in the chemical industry and scientific research.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring and the side chain allow the compound to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with two hydroxyl groups on the benzene ring.
1,3-Benzenediol, 4,5-dimethyl-: A benzenediol with methyl groups in addition to hydroxyl groups.
4-Methylcatechol: A methylated derivative of catechol.
Uniqueness
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is unique due to its complex structure, which includes additional hydroxyl groups and a double bond in the side chain
Propiedades
Número CAS |
106174-93-0 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[(E)-3,5-dihydroxy-4,4-dimethylpent-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3-7,12,14-17H,8H2,1-2H3/b6-4+ |
Clave InChI |
UVPAQWUWBVMAPV-GQCTYLIASA-N |
SMILES isomérico |
CC(C)(CO)C(/C=C/C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CC(C)(CO)C(C=CC1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


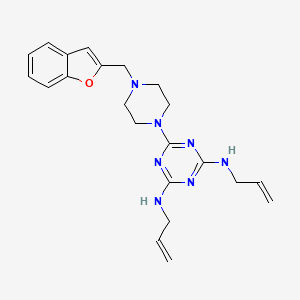
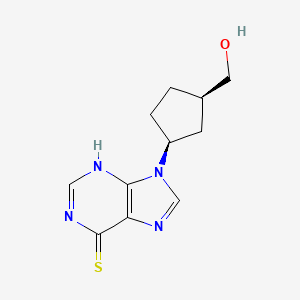

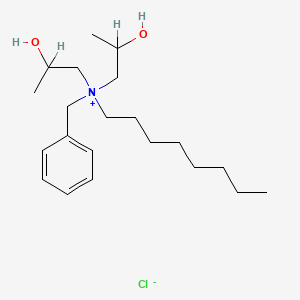
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
